4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-13-4-2-1-3-12(13)9-20-18-14(17-19-20)10-5-7-11(8-6-10)15(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSQCVVIRPDWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331182 | |
| Record name | 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708290-59-9 | |
| Record name | 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the fluorobenzyl group and the tetrazole ring.
Tetrazole Formation: The tetrazole ring is formed through a cyclization reaction involving an azide and a nitrile group under acidic conditions.
Benzoic Acid Introduction:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The benzoic acid moiety facilitates coupling reactions under palladium catalysis. A study demonstrated its use in synthesizing biaryl derivatives via Suzuki coupling with arylboronic acids ( ).
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C | 4-(5,6-Dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile | 80% |
This method highlights the compatibility of the tetrazole ring with transition-metal catalysis, enabling regioselective functionalization at the benzoic acid para-position.
Esterification and Hydrolysis
The carboxylic acid group undergoes reversible esterification. Methyl ester derivatives of structurally similar compounds (e.g., 2-fluoro-4-(1H-tetrazol-5-yl)-benzoic acid methyl ester) are synthesized via methanol and acid catalysis, while hydrolysis regenerates the free acid ( ).
Example:
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Esterification : Reaction with methanol and H₂SO₄ yields the methyl ester (95% purity).
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Hydrolysis : Treatment with NaOH/H₂O at 80°C restores the carboxylic acid group ( ).
Coordination Chemistry
The tetrazole and carboxylate groups act as polydentate ligands. A dinuclear Eu(III) complex was synthesized using 4-(1H-tetrazol-5-yl)benzoic acid, demonstrating dual binding via the tetrazole N atoms and carboxylate oxygen ( ).
Key Reaction:
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Ligand : 4-(1H-Tetrazol-5-yl)benzoic acid
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Metal Salt : Eu(NO₃)₃·6H₂O
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Conditions : 120°C, 72 h in aqueous medium
Nucleophilic Substitution at the Fluorobenzyl Group
The 2-fluorobenzyl substituent participates in SNAr reactions. In a related fluorobenzyl-tetrazole system, displacement of the fluorine atom with amines or thiols under basic conditions was achieved ( ).
Example Reaction Pathway:
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Substrate : 4-[(5-{2-[(3-Fluorobenzyl)carbamoyl]pyridin-4-yl}-2H-tetrazol-2-yl)methyl]benzoic acid ( ).
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Reagent : NaN₃, DMF, 130°C
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Product : Tetrazolyl derivatives with modified fluorobenzyl groups ( ).
Cycloaddition and Heterocycle Formation
The tetrazole ring undergoes [3+2] cycloadditions with alkynes or nitriles. A study reported the synthesis of triazolo-pyridines via reactions between tetrazole derivatives and acetylene intermediates ( ).
Key Data:
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Reactant : 4-[2-(2-Fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid
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Reagent : (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI
Sulfonamide Formation
The benzoic acid group reacts with sulfonyl chlorides to form sulfonamides. A patent disclosed the synthesis of sulfonamide derivatives under mild conditions ( ):
| Conditions | Reagents | Yield |
|---|---|---|
| DCM, TEA, 20–50°C, 1–24 h | Sulfonyl chloride (RSO₂Cl) | 70–85% |
This method is critical for modifying the compound’s pharmacokinetic properties ( ).
Comparative Reactivity with Analogues
The fluorobenzyl group enhances electrophilic substitution compared to non-fluorinated analogues. A reactivity study compared bromination rates:
| Compound | Bromination Rate (k, s⁻¹) |
|---|---|
| This compound | 0.45 ± 0.02 |
| 4-[2-(Benzyl)-2H-tetrazol-5-yl]benzoic acid | 0.28 ± 0.01 |
Scientific Research Applications
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The fluorobenzyl group enhances the compound’s lipophilicity, improving its bioavailability and allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid with related compounds:
Key Observations :
- Substituent Effects : The 2-fluorobenzyl group in the target compound increases steric bulk and hydrophobicity compared to H2TZB or methyl-substituted analogs. This may enhance binding to hydrophobic pockets in proteins or improve crystallinity in CPs .
- Spacer Modifications : H2TBPC’s biphenyl spacer extends conjugation, favoring the formation of porous CPs with distinct luminescent properties .
Pharmacological Relevance
- Angiotensin II Antagonists : Compounds like CV-11974 (containing a tetrazole-biphenyl motif) demonstrate potent angiotensin II receptor antagonism (ID₅₀ = 0.033 mg/kg IV in rats) due to the tetrazole’s role in mimicking carboxylate groups . The target compound’s fluorobenzyl group may enhance blood-brain barrier penetration or receptor selectivity.
- Olmesartan : A commercial antihypertensive drug with a tetrazole-phenyl group, highlighting the pharmacological importance of this scaffold .
Biological Activity
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid (CAS No. 972505) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C15H11FN4O2
- Molecular Weight : 290.27 g/mol
- Structural Features : The compound features a tetrazole ring, which is known for its biological activity, attached to a benzoic acid moiety and a fluorobenzyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibitory effect | |
| Pseudomonas aeruginosa | Limited activity |
The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The presence of the tetrazole ring is particularly significant, as it can act as a bioisostere for carboxylic acids and amides, enhancing binding to biological targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research suggests that:
- Fluorination : The introduction of fluorine enhances lipophilicity and may improve membrane permeability.
- Tetrazole Ring : This heterocyclic structure is critical for biological activity, often conferring properties such as increased potency against certain enzymes or receptors.
Comparative Analysis
A comparative analysis with similar compounds reveals that variations in the substituent groups can lead to significant differences in activity:
| Compound | Activity Profile |
|---|---|
| 4-(1H-tetrazol-5-yl)benzoic acid | Moderate antibacterial activity |
| 4-(3-fluorobenzyl)-1H-tetrazole | Higher potency against E. coli |
| 5-(4-Carboxyphenyl)-1H-tetrazole | Broad-spectrum antimicrobial effects |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various derivatives of benzoic acid indicated that compounds with a tetrazole moiety demonstrated enhanced antibacterial effects compared to their non-tetrazole counterparts, highlighting the importance of this functional group in drug design .
- Toxicological Assessment : Preliminary assessments indicate that while the compound exhibits antimicrobial properties, it also poses potential toxicity risks, including skin irritation and acute toxicity upon ingestion .
- Pharmacological Potential : The compound's ability to inhibit specific bacterial enzymes suggests potential applications in developing new antibiotics, particularly in the face of rising antibiotic resistance .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid?
A common approach involves refluxing fluorinated benzaldehyde derivatives with tetrazole precursors in glacial acetic acid using anhydrous sodium acetate as a catalyst. Post-reaction purification via recrystallization in ethanol or water yields the product with >80% purity. For analogs, adjusting substituents (e.g., 2-fluoro vs. 3-fluoro) requires careful stoichiometric control to avoid byproducts .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Key techniques include:
- FTIR : To confirm tetrazole ring vibrations (~1,500–1,600 cm⁻¹) and carboxylic acid O–H stretches (~2,500 cm⁻¹) .
- NMR (¹H/¹³C) : For verifying substituent positions (e.g., 2-fluorobenzyl protons at δ 7.2–7.5 ppm) .
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding in MOFs). SHELX programs are widely used for refinement .
Q. What are its primary applications in academic research?
This compound is utilized as:
- A linker in metal-organic frameworks (MOFs) : Its tetrazole and carboxylic acid groups enable coordination with lanthanides or transition metals, enhancing porosity for gas storage .
- A pharmacophore precursor : Tetrazole derivatives are explored for angiotensin II receptor antagonism, similar to losartan metabolites .
Advanced Research Questions
Q. How can computational modeling complement experimental data for this compound?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites. For example, electron localization function (ELF) analysis clarifies charge distribution in the tetrazole ring, aiding in rational drug design or MOF optimization . Pair computational results with experimental UV-Vis or cyclic voltammetry data for validation.
Q. How to address contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected proton environments in NMR vs. X-ray structures) may arise from dynamic effects (e.g., tautomerism). Strategies include:
- Variable-temperature NMR : To detect conformational flexibility.
- SHELXL refinement : Use anisotropic displacement parameters to model disorder in crystallographic data .
- Cross-validation : Compare with analogs like 4-(1H-tetrazol-5-yl)benzoic acid, where crystallography confirms rigid planar structures .
Q. What experimental parameters optimize its incorporation into MOFs?
Critical factors for MOF synthesis:
- pH : Maintain ~pH 4–6 to deprotonate the carboxylic acid without destabilizing the tetrazole.
- Solvent : Use DMF/water mixtures to enhance solubility.
- Linker ratios : Co-linkers like biphenyldicarboxylic acid (H2BPDC) improve framework stability .
Q. How to mitigate challenges in biological activity studies (e.g., low bioavailability)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
